molecular formula C8H8ClF4N B15197981 3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride

3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride

Cat. No.: B15197981
M. Wt: 229.60 g/mol
InChI Key: IYQWYYKCKIRUQH-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride is an aryl fluorinated building block. It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the 3-position and a trifluoromethyl group at the 5-position. This compound is often used in organic synthesis and has applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-Fluoro-5-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The primary alcohol is then converted to the corresponding amine via a substitution reaction with ammonia or an amine source.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorine and trifluoromethyl groups enhance its binding affinity and specificity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H8ClF4N

Molecular Weight

229.60 g/mol

IUPAC Name

[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H7F4N.ClH/c9-7-2-5(4-13)1-6(3-7)8(10,11)12;/h1-3H,4,13H2;1H

InChI Key

IYQWYYKCKIRUQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CN.Cl

Origin of Product

United States

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